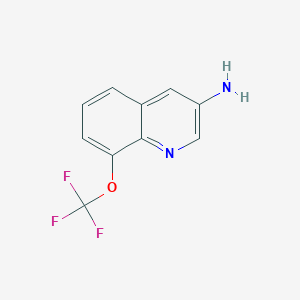

8-(Trifluoromethoxy)quinolin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-(Trifluoromethoxy)quinolin-3-amine” is a chemical compound with the CAS Number: 2092339-50-7 . It has a heterocyclic structure and a linear formula of C10H7F3N2O . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to “8-(Trifluoromethoxy)quinolin-3-amine”, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .

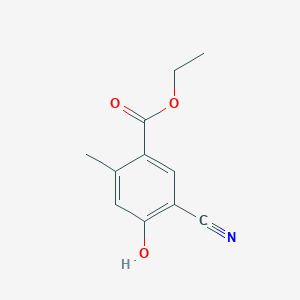

Molecular Structure Analysis

The molecular weight of “8-(Trifluoromethoxy)quinolin-3-amine” is 228.17 g/mol . Its Inchi Code is 1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-6-4-7(14)5-15-9(6)8/h1-5H,14H2 .

Physical And Chemical Properties Analysis

“8-(Trifluoromethoxy)quinolin-3-amine” is a solid at room temperature . It has a molecular weight of 228.17 g/mol .

Wissenschaftliche Forschungsanwendungen

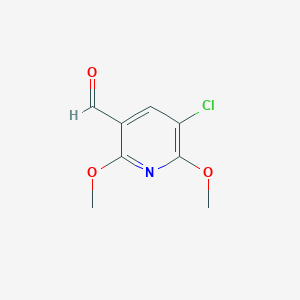

Synthesis and Biological Activity

Synthesis of Quinolinyl Amino Nitriles : Quinolinyl amino nitriles were synthesized from quinoline-3-carbaldehyde, including compounds like 8-(Trifluoromethoxy)quinolin-3-amine, using an eco-friendly protocol. These compounds showed moderate-to-good antidiabetic, anti-inflammatory, and antioxidant activity. Molecular docking studies were also conducted to assess their potential as therapeutic agents (Dalavai, Khan, Gomathi, & Naresh, 2020).

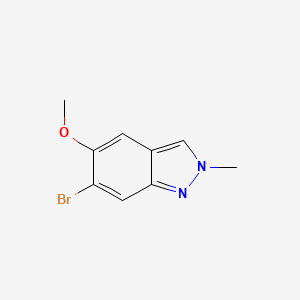

Antimicrobial and Cytotoxic Properties : Nitrogenous heterocyclic compounds, including 8-(Trifluoromethoxy)quinolin-3-amine derivatives, were synthesized and demonstrated potential as antimicrobial and cytotoxic agents. These compounds showed varying activities against selected bacteria, yeast, and tumor cell lines (Farhan & Saour, 2017).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : Derivatives of 8-(Trifluoromethoxy)quinolin-3-amine were used to synthesize novel pyrazolo[3,4-d]pyrimidine compounds. These compounds were evaluated for antibacterial and antifungal activities, showing significant potential as antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Chemical Synthesis and Catalysis

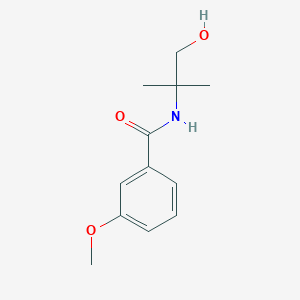

Rhodium-catalyzed Amination : A rhodium-catalyzed amination process using 8-(Trifluoromethoxy)quinolin-3-amine derivatives was developed. This process achieved regioselective amination at room temperature, demonstrating a convenient and efficient method for functionalizing quinoline compounds (You, Yuan, Huang, Pi, Wu, & Cui, 2018).

Copper-Catalyzed Amination : A copper-catalyzed 8-amide chelation-induced remote C-H amination of quinolines, including 8-(Trifluoromethoxy)quinolin-3-amine, was developed. This methodology provides an efficient route to synthesize amino-substituted quinolines, which are important in various chemical and pharmaceutical applications (Sahoo, Reddy, Ramakrishna, & Baidya, 2016).

Material Science and Nanotechnology

- Cerium Oxide Nanoparticle-Catalyzed Synthesis : CeO2 nanoparticles were used to catalyze the synthesis of novel quinoxalin-2-amine derivatives, including those derived from 8-(Trifluoromethoxy)quinolin-3-amine. This environmentally friendly approach offers a new method for synthesizing these compounds in water, highlighting the potential for green chemistry applications (Edayadulla & Lee, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

8-(trifluoromethoxy)quinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-6-4-7(14)5-15-9(6)8/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWBZSTUHZVAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Trifluoromethoxy)quinolin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.